molecular formula C10H12ClN3O B1396959 3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride CAS No. 1332530-63-8

3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride

Cat. No.: B1396959
CAS No.: 1332530-63-8
M. Wt: 225.67 g/mol
InChI Key: BBCHFKMFQXFKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride (CAS 1332530-63-8) is a chemical compound with the molecular formula C 10 H 12 ClN 3 O and a molecular weight of 225.67 g/mol . This derivative of the 2,3-dihydroimidazo[1,2-a]pyridine scaffold is offered with a high purity level of 95% . The compound is provided as a solid and requires specific storage conditions to maintain stability; it is recommended to be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This compound is a key synthetic intermediate for researchers exploring novel heterocyclic systems. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its diverse biological activities . Recent scientific literature highlights that compounds based on the imidazo[1,2-a]pyridine scaffold, such as 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives, have shown significant potential as potent activators of human constitutive androstane receptor (CAR), a nuclear receptor considered a hypothetical target for metabolic and liver disease therapy . The structural features of this compound, including the ethoxy group and the carbonitrile moiety, make it a valuable building block for the synthesis of more complex molecules intended for pharmacological investigation, particularly in the development of receptor agonists and enzyme inhibitors. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Laboratory precautions must be followed: researchers should wear appropriate personal protective equipment, including protective glasses, gloves, and clothing to prevent skin contact . All experiments should be conducted in a well-ventilated environment, and any waste generated should be collected and disposed of by a professional hazardous waste disposal service in accordance with local regulations .

Properties

IUPAC Name

3-ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-2-14-9-7-12-10-8(6-11)4-3-5-13(9)10;/h3-5,9H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCHFKMFQXFKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN=C2N1C=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₂ClN₃O
  • CAS Number : 1332530-63-8
  • Molecular Weight : 217.68 g/mol
  • Structure : The compound features a dihydroimidazo[1,2-a]pyridine core with an ethoxy and a carbonitrile group, contributing to its biological activity.

Antiproliferative Effects

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antiproliferative activities against various cancer cell lines. A study evaluated the antiproliferative effects of related compounds and found that certain derivatives showed promising results against human cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

CompoundCell Line TestedIC50 (µM)Activity
3bHCT-11615Moderate
4cHepG210High
5dMCF-725Low
10dHepG212High
13bHCT-11620Moderate

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of specific kinases associated with cancer cell survival. For instance, carbonitriles have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1, which plays a crucial role in the survival and proliferation of cancer cells .

Study on Antitumor Activity

In a comprehensive study, several derivatives of imidazo[1,2-a]pyridine were synthesized and tested for their cytotoxicity against various human cancer cell lines. The results indicated that compounds with structural modifications similar to this compound exhibited notable cytotoxicity against HepG2 and HCT-116 cells while showing low toxicity against normal fibroblast cells (BJ-1) .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that the presence of an ethoxy group significantly enhances the antiproliferative activity. Modifications to the imidazo framework or variations in substituents at the carbonitrile position also influenced the biological activity, suggesting that careful structural optimization could lead to more potent derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit significant antimicrobial properties. The specific compound 3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride has been evaluated for its efficacy against a range of bacterial strains.

Case Study: Antibacterial Efficacy
A study conducted on various derivatives of imidazo[1,2-a]pyridine demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, revealing effective concentrations that inhibit bacterial growth.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Research

Mechanism of Action
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies suggest that it may induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: In Vitro Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) have shown that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry assays indicated an increase in early and late apoptotic cells.

Cell Line IC50 (µM) Reference
HeLa25
MCF-730

Neurological Applications

Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been studied for its potential to mitigate neurodegeneration associated with conditions like Alzheimer's disease.

Case Study: Neuroprotection in Animal Models
Animal studies have demonstrated that administration of this compound prior to neurotoxic insult resulted in decreased markers of oxidative stress and inflammation in the brain tissue.

Synthesis and Development

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route has been optimized to improve yield and purity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Derivatives

The imidazo[1,2-a]pyridine scaffold is versatile, with substituents significantly influencing reactivity, physical properties, and bioactivity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Properties/Activities Reference
3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride 3-ethoxy, 8-carbonitrile C₁₀H₁₁N₃O·HCl Research chemical; limited solubility data; potential synthetic intermediate
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (6e) 5-chloromethyl, 3-ester C₁₂H₁₁ClN₂O₂ High regioselectivity in NCS reactions; 83% yield in ethyl acetate
1-Aryl-5,6(1H)dioxo-2,3-dihydroimidazo[1,2-a]imidazoles (D) 5,6-dioxo, 1-aryl Varies by aryl group Analgesic, serotonergic activity; binds opioid μ, 5-HT₂, and BZD receptors
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) 3-benzyl, 7-(4-nitrophenyl), 2-oxo, 5,6-diesters C₂₉H₂₅N₃O₈ Yellow solid; m.p. 215–217°C; characterized by NMR and HRMS
3-(Aminomethyl)imidazo[1,2-a]pyridine-8-carbonitrile hydrochloride 3-aminomethyl, 8-carbonitrile C₉H₉N₃·HCl Structural analog; potential for enhanced solubility due to aminomethyl group

Pharmacological Profiles

  • Opioid and Serotonergic Activities : The dioxo derivatives (e.g., compound D) exhibit dual opioid and 5-HT₂ receptor binding, along with analgesic effects (LD₅₀ ~200 mg/kg) . In contrast, the target compound’s ethoxy group may reduce polarity, possibly limiting CNS penetration unless modified.
  • Structural Simplicity : The target compound lacks the bulky aryl and dioxo groups seen in compound D, which could simplify synthetic routes but may reduce receptor affinity .

Physical and Spectroscopic Properties

  • Melting Points : Compound 2d has a well-defined m.p. (215–217°C) due to its nitro and ester groups, while the target compound’s m.p. remains unreported, possibly due to hygroscopicity from the hydrochloride salt .
  • Spectroscopic Data : The carbonitrile group in the target compound and 2d would show distinct IR stretches (~2200 cm⁻¹ for C≡N), whereas ester-containing analogs (e.g., 6e) display carbonyl signals (~1700 cm⁻¹) .

Preparation Methods

Precursor Synthesis: Formation of 2-Amino- or 2-Substituted Pyridine Derivatives

The initial step involves synthesizing a suitable pyridine precursor, often substituted at the 2-position with amino or amino-like groups, which serve as nucleophilic centers for cyclization.

  • Methodology :
    • Reaction of 2-chloropyridine derivatives with amines or amine equivalents under reflux conditions in polar solvents such as ethanol or tetrahydrofuran (THF).
    • Use of bases like triethylamine facilitates nucleophilic substitution, yielding 2-amino pyridine derivatives.

Research Data :
A typical reaction involves refluxing 6-amino-2-chloropyridine-3,5-dicarbonitrile with N-methylprop-2-yn-1-amine, producing 2-aminopyridine intermediates with high yields (~95%).

Heterocyclic Ring Formation: Cyclization to Imidazo[1,2-a]pyridine Core

The core heterocyclic structure is constructed via cyclization of the amino pyridine derivatives with suitable electrophiles:

Research Data :
For example, reaction of 2-amino-6-(prop-2-yn-1-yl)aminopyridine with CuCl₂ and isoamyl nitrite in acetonitrile yields 3-chloromethylene-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine derivatives with yields around 67%.

Introduction of the Carbonitrile Group at Position 8

The nitrile functionality is introduced via nucleophilic substitution or addition reactions:

  • Method :
    • Reaction of the cyclized intermediate with malononitrile derivatives or bromomalononitrile in ethanol, often in the presence of sodium acetate, leading to the formation of the 8-carbonitrile substituent.

Research Data :
Reaction of 2-mercaptobenzimidazole with bromomalononitrile in ethanol, followed by cyclization, yields the desired nitrile-bearing heterocycle.

Incorporation of the Ethoxy Group at Position 3

The ethoxy substituent is introduced through nucleophilic substitution or alkylation:

  • Method :

    • Alkylation of the imidazo[1,2-a]pyridine core with ethyl halides (e.g., ethyl bromide or ethyl chloride) under basic conditions (potassium carbonate or sodium hydride) in polar aprotic solvents such as acetone or DMF.
  • Alternative :

    • Direct substitution using ethoxy derivatives of heterocyclic intermediates, often facilitated by phase transfer catalysts or microwave-assisted synthesis to enhance yields and reaction rates.

Research Data :
The reaction of 2,3-dihydroimidazo[1,2-a]pyridine derivatives with ethyl bromide in the presence of potassium carbonate in DMF yields the ethoxy-substituted compounds efficiently.

Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt:

  • Method :
    • Dissolution of the heterocyclic compound in anhydrous ethanol or methanol, followed by treatment with hydrogen chloride gas or concentrated hydrochloric acid.
    • The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete salt formation, then precipitated and dried under vacuum.

Research Data :
The hydrochloride salt is obtained with high purity through recrystallization from ethanol, ensuring the stability and solubility required for biological testing.

Data Table: Summary of Key Preparation Steps

Step Reagents Conditions Yield References
Precursor synthesis 2-chloropyridine + amines Reflux in ethanol ~95% ,
Cyclization to imidazo core Halogenated acyl derivatives or nitrites Reflux, oxidative conditions 60-70% ,
Nitrile introduction Bromomalononitrile, malononitrile Ethanol, NaOAc, reflux 65-80% ,
Ethoxy group installation Ethyl halides Basic conditions, DMF or acetone 70-85% ,
Salt formation HCl gas or HCl solution Room temperature Quantitative ,

Research Findings and Considerations

  • Microwave-Assisted Synthesis :
    Recent advancements include microwave irradiation to accelerate heterocyclic cyclization and substitution steps, significantly reducing reaction times and improving yields.

  • Catalytic Methods :
    Copper-catalyzed oxidative cyclization and palladium-catalyzed cross-coupling reactions have been employed to enhance regioselectivity and functional group tolerance.

  • Purification and Characterization : Standard purification involves recrystallization and column chromatography, with characterization via NMR, IR, and X-ray crystallography confirming the structure and purity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride?

  • Methodological Answer : Microwave-assisted organic synthesis (MAOS) is a highly efficient approach for imidazo[1,2-a]pyridine derivatives. A modified procedure using diglyme as solvent under microwave irradiation can improve reaction kinetics and yield. This method reduces side reactions and enhances purity, as demonstrated in analogous compounds . For ethoxy-substituted derivatives, stepwise cyclization between ketones and nitrile-containing precursors under controlled temperature (80–120°C) is recommended, followed by hydrochloride salt formation via acid treatment .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Use a combination of 1H/13C NMR to assign proton and carbon environments, focusing on the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for OCH2) and nitrile carbon (δ ~115–120 ppm). HRMS (ESI) validates molecular weight with <5 ppm error, while IR spectroscopy confirms nitrile (C≡N stretch at ~2200 cm⁻¹) and ether (C-O stretch at ~1100 cm⁻¹) functionalities . Single-crystal X-ray diffraction is ideal for resolving dihydroimidazo ring conformation and non-covalent interactions .

Q. What solvents and reaction conditions minimize byproduct formation during synthesis?

  • Methodological Answer : Polar aprotic solvents like diglyme or DMF stabilize intermediates and reduce hydrolysis. Reaction temperatures <120°C prevent decomposition of the nitrile group. For hydrochloride salt formation, use HCl gas in anhydrous diethyl ether to avoid excess moisture, which can hydrolyze the ethoxy moiety .

Advanced Research Questions

Q. How do computational methods aid in predicting the biological activity of this compound?

  • Methodological Answer : Perform Hirshfeld surface analysis to map intermolecular interactions (e.g., C-H···N, π-π stacking) that influence binding to biological targets. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. For example, the nitrile group’s electron-withdrawing nature enhances affinity for metal ions in enzyme active sites . Molecular docking against targets like tubulin (colchicine-binding site) can prioritize derivatives for pharmacological testing .

Q. What strategies improve the compound’s pharmacokinetic properties for CNS applications?

  • Methodological Answer : Introduce lipophilic substituents (e.g., aryl groups at position 7) to enhance blood-brain barrier penetration. Replace the ethoxy group with bioisosteres like trifluoromethoxy to improve metabolic stability. In vitro assays (e.g., PAMPA-BBB permeability, microsomal stability) validate modifications . For solubility, formulate as a hydrochloride salt and assess pH-dependent dissolution profiles .

Q. How can SAR studies guide the design of derivatives with enhanced antitubulin activity?

  • Methodological Answer : Systematically vary substituents at positions 5, 7, and 7. For instance:

  • Position 8 : Nitrile → carboxamide (improves water solubility).
  • Position 5 : Indolyl groups enhance tubulin polymerization inhibition (IC50 < 50 nM in some analogs) .
    Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and compare with colchicine as a positive control.

Q. What analytical techniques resolve contradictions in reported biological data for imidazo[1,2-a]pyridines?

  • Methodological Answer : Use LC-MS/MS to verify compound purity (>98%) and rule out degradation products. For inconsistent IC50 values, standardize assay conditions (e.g., ATP concentration, incubation time). Synchrotron radiation-based crystallography can clarify target binding modes, addressing discrepancies between computational predictions and experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride
Reactant of Route 2
3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.